molecular formula C11H7ClFN3S B3334893 4-Chloro-1-(4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole CAS No. 1004194-65-3

4-Chloro-1-(4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole

Cat. No.: B3334893
CAS No.: 1004194-65-3
M. Wt: 267.71 g/mol
InChI Key: IUNJRHGZNRHGQN-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with chloro, fluoro-benzyl, and isothiocyanato groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-1H-pyrazole with 4-fluorobenzyl chloride under basic conditions to form 4-chloro-1-(4-fluoro-benzyl)-1H-pyrazole. This intermediate is then treated with thiophosgene (CSCl2) to introduce the isothiocyanato group, yielding the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Addition Reactions: The isothiocyanato group can react with nucleophiles to form thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring and substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Addition Reactions: Nucleophiles like amines or alcohols under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Thiourea Derivatives: Formed from the reaction of the isothiocyanato group with nucleophiles.

    Substituted Pyrazoles: Resulting from nucleophilic substitution reactions at the chloro or fluoro positions.

Scientific Research Applications

4-Chloro-1-(4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanato group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with biological molecules through its reactive isothiocyanato group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is unique due to its combination of a pyrazole ring with chloro, fluoro-benzyl, and isothiocyanato groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-1-[(4-fluorophenyl)methyl]-3-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3S/c12-10-6-16(15-11(10)14-7-17)5-8-1-3-9(13)4-2-8/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNJRHGZNRHGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)N=C=S)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601171216
Record name 4-Chloro-1-[(4-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004194-65-3
Record name 4-Chloro-1-[(4-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004194-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[(4-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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